molecular formula C13H11FN4S B2752863 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-amine CAS No. 2097935-96-9

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-amine

Cat. No.: B2752863
CAS No.: 2097935-96-9
M. Wt: 274.32
InChI Key: DGQIMHPDWDNOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-amine is a synthetic small molecule investigated for its potential as a kinase inhibitor, with significant interest in oncology research. Scientific studies, including those referenced in patent literature, indicate that this compound is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) [https://patents.google.com/patent/WO2013157956A1/]. The targeted inhibition of ALK is a validated therapeutic strategy, as aberrant ALK activity is a key driver in several cancers, most notably a subset of Non-Small Cell Lung Cancers (NSCLC) and Anaplastic Large Cell Lymphomas (ALCL) [https://www.ncbi.nlm.nih.gov/books/NBK535383/]. Its specific molecular structure, featuring the 4-(4-fluorophenyl)thiazole core, is designed to confer high affinity and selectivity within the ATP-binding pocket of the target kinase. Consequently, this compound serves as a critical pharmacological tool for researchers dissecting ALK-dependent signaling pathways, validating new drug targets, and conducting pre-clinical efficacy studies in relevant cellular and animal models of ALK-positive malignancies. Further research applications extend to profiling its activity against other kinases to understand its polypharmacology and potential for drug repurposing.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4S/c1-8-6-12(15)17-18(8)13-16-11(7-19-13)9-2-4-10(14)5-3-9/h2-7H,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQIMHPDWDNOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 4-fluorophenacyl bromide with thiourea under Hantzsch thiazole synthesis conditions. The reaction is carried out in ethanol solvent, resulting in the formation of the thiazole ring . The pyrazole ring can be introduced through cyclization reactions involving appropriate precursors such as hydrazines and 1,3-diketones .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green solvents to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The thiazole and pyrazole rings allow the compound to bind to active sites of enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound is compared to five analogs with variations in substituents and core structures (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents (Thiazole/Pyrazole) Molecular Weight (g/mol) Key Features
Target Compound: 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-amine C₁₃H₁₁FN₄S 4-(4-Fluorophenyl)thiazole; 5-methylpyrazole 274.32 Fluorine enhances electronegativity; planar thiazole-pyrazole core
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine () C₁₄H₁₄N₄OS 4-(4-Methoxyphenyl)thiazole; 3-methylpyrazole 286.35 Methoxy group increases electron density; reduced metabolic stability
3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine () C₁₄H₁₄N₄S 4-(4-Methylphenyl)thiazole; 5-methylpyrazole 270.35 Methyl group improves lipophilicity; steric hindrance at phenyl ring
3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine () C₁₃H₁₂N₄S 4-Phenylthiazole; 3,5-dimethylpyrazole 264.33 Unsubstituted phenyl reduces polarity; lower melting point
3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine () C₁₁H₁₂FN₃ Fluorophenyl-pyrazole (no thiazole) 205.24 Absence of thiazole reduces rigidity; altered pharmacokinetics

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups : Fluorine and bromine enhance binding affinity but may reduce solubility.

Thiazole vs. Pyrazole-Only Systems : Thiazole-containing analogs show superior thermal stability (e.g., melting points >200°C vs. ~150°C for pyrazole-only derivatives) .

Substituent Position : 5-Methylpyrazole (target compound) offers better steric compatibility with enzyme active sites than 3-methyl derivatives .

Biological Activity

The compound 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-amine is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H11FN4S\text{C}_{13}\text{H}_{11}\text{F}\text{N}_{4}\text{S}

This compound features a thiazole ring, a pyrazole ring, and a fluorophenyl group, which contribute to its unique biological properties.

Biological Activity Overview

This compound has been studied for various biological activities including:

  • Antimicrobial Properties : Exhibits activity against a range of bacteria and fungi.
  • Anticancer Activity : Demonstrated cytotoxic effects on multiple cancer cell lines.
  • Enzyme Inhibition : Potential as an inhibitor for various kinases and enzymes.

The mechanism of action involves the interaction of the compound with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit p38 MAP kinase, which plays a crucial role in inflammatory responses and cancer progression .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : The compound was tested against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated significant cytotoxicity with IC50 values ranging from 3.79 µM to 42.30 µM .
Cell LineIC50 (µM)Reference
MCF73.79
A54926
HepG217.82

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies indicate effectiveness against various bacterial strains, although specific IC50 values are not uniformly reported across studies.

Enzyme Inhibition

The compound has been identified as a selective inhibitor of p38 MAP kinase with significant binding affinity, suggesting its potential in treating inflammatory diseases and cancers associated with this pathway .

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical settings:

  • Study on MCF7 Cells : The compound was administered to MCF7 cells, resulting in notable apoptosis and cell cycle arrest at G0/G1 phase.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, indicating its potential for therapeutic use.

Q & A

Basic: What are the key steps and optimized conditions for synthesizing 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-amine?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation of precursors such as thiosemicarbazides with α-haloketones or hydrazine derivatives. Key steps include:

  • Thiazole formation : Reacting 4-(4-fluorophenyl)-thiazole-2-carbaldehyde with thiourea derivatives under reflux in ethanol or DMF .
  • Pyrazole ring closure : Using hydrazine hydrate in acidic conditions (e.g., acetic acid) at 80–100°C to form the pyrazole core .
  • Substituent introduction : Methylation at the pyrazole 5-position via nucleophilic substitution, often requiring catalysts like K2_2CO3_3 in DMF .
    Optimized conditions emphasize solvent polarity (e.g., DMF for high yields), temperature control (±5°C), and inert atmospheres to prevent side reactions .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for verifying substituent positions. For example, the 4-fluorophenyl group shows distinct aromatic proton splitting (δ 7.2–7.8 ppm) and 19^19F NMR signals near -110 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 315.08) and fragmentation patterns indicative of thiazole-pyrazole cleavage .
  • IR Spectroscopy : Peaks at 1600–1650 cm1^{-1} confirm C=N stretching in the thiazole ring, while NH stretches (3300–3400 cm^{-1) validate the amine group .

Advanced: How can conflicting spectral data (e.g., overlapping NMR peaks) be resolved during structural validation?

Methodological Answer:

  • 2D NMR Techniques : Use HSQC and HMBC to correlate 1^1H-13^13C signals, resolving ambiguities in aromatic regions. For example, HMBC correlations between the thiazole C-2 and pyrazole NH confirm connectivity .
  • X-ray Crystallography : Single-crystal studies provide unambiguous bond lengths/angles (e.g., thiazole-pyrazole dihedral angles of 5–10°) and validate tautomeric forms .
  • Deuterium Exchange : NH protons disappearing upon D2_2O addition distinguish amine signals from aromatic overlaps .

Advanced: How can computational modeling guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking : Screen analogs against target proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding with the 4-fluorophenyl group and steric fit of the methyl substituent .
  • QSAR Studies : Correlate electronic parameters (Hammett σ) of substituents with activity. For example, electron-withdrawing groups on the phenyl ring enhance kinase inhibition .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize analogs with low RMSD (<2 Å) .

Advanced: What strategies are effective for resolving low yields in the final coupling step of the synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura couplings, optimizing ligand-to-metal ratios (1:2 to 1:4) .
  • Solvent Optimization : Switch from polar aprotic (DMF) to ethereal solvents (THF) to reduce side reactions. Yields improve by 15–20% at 60°C .
  • Protecting Groups : Temporarily protect the pyrazole NH with Boc groups to prevent undesired nucleophilic attacks during thiazole formation .

Basic: What purification methods are recommended for isolating high-purity samples?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 8:2 to 6:4) to separate thiazole-pyrazole derivatives .
  • Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for crystal growth. Purity >98% is achievable with two cycles .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities, with UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize therapeutic potential?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogens (Cl, Br) or methoxy groups at the phenyl ring. Bioassays (e.g., IC50_{50} in cancer cells) reveal fluorine’s role in membrane permeability .
  • Bioisosteric Replacement : Replace the thiazole ring with oxadiazole or triazole to assess impact on target binding. Triazole analogs show 2-fold higher potency in kinase assays .
  • Pharmacophore Mapping : Identify critical moieties (e.g., amine, fluorophenyl) using MOE or Schrödinger. Prioritize analogs retaining these features .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and normalize data to cell viability (MTT assays) .
  • Metabolic Stability Tests : Incubate compounds with liver microsomes to rule out rapid degradation as a cause of variability .
  • Epistatic Analysis : Cross-reference activity with genomic datasets (e.g., CRISPR screens) to confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.